

physical and chemical properties of N,N-Diethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Diethyl-p-toluenesulfonamide*

Cat. No.: *B188888*

[Get Quote](#)

N,N-Diethyl-p-toluenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **N,N-Diethyl-p-toluenesulfonamide** (CAS No. 649-15-0). The information is curated to support research, drug development, and scientific applications, with a focus on data presentation, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

N,N-Diethyl-p-toluenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. It presents as a white to almost white crystalline powder under standard conditions.^{[1][2]} Key identification and structural information are summarized below.

Property	Value	Source
CAS Number	649-15-0	[3]
Molecular Formula	C ₁₁ H ₁₇ NO ₂ S	[4]
Molecular Weight	227.33 g/mol	[5]
Synonyms	N,N-Diethyl-4-methylbenzenesulfonamide, p-Toluenesulfonyl-N,N-diethylamide	[3]

A summary of its key physical properties is provided in the table below. While experimental data for some properties of this specific compound are not readily available in the literature, predicted values from computational models offer valuable estimates.

Property	Value	Notes
Melting Point	57-61 °C	Experimental data.
Boiling Point	328.7 °C at 760 mmHg	Predicted value.[6]
Density	1.112 g/cm ³	Predicted value.[6]
pKa	-4.69 ± 0.70	Predicted value, indicating it is a very weak acid.[6]
LogP	3.10630	Predicted value, suggesting moderate lipophilicity.[6]
Appearance	White to almost white powder to crystal	[1][2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **N,N-Diethyl-p-toluenesulfonamide**. Below are the expected spectral characteristics based on the analysis of sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and p-tolyl groups. The ethyl protons would appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group). The aromatic protons of the p-toluenesulfonyl group would typically appear as two doublets in the aromatic region of the spectrum, and the methyl group on the ring would present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the ethyl group, the aromatic ring, the sulfonyl-attached carbon, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **N,N-Diethyl-p-toluenesulfonamide** will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

- S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group, typically in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[1]
- C-H stretching: Absorptions for aromatic and aliphatic C-H bonds.
- S-N stretching: A band in the range of 924–906 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (227.33). Common fragmentation patterns for aromatic sulfonamides involve the loss of SO₂.[7]

Chemical Reactivity and Stability

N,N-Diethyl-p-toluenesulfonamide is generally a stable compound under standard conditions. As a member of the sulfonamide family, its reactivity is primarily centered around the sulfonamide functional group. It is expected to be stable in neutral, acidic, and alkaline conditions.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of **N,N-Diethyl-p-toluenesulfonamide**.

Synthesis of N,N-Diethyl-p-toluenesulfonamide

A common method for the synthesis of N,N-disubstituted p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with the corresponding secondary amine, in this case, diethylamine.^[8]

Materials:

- p-Toluenesulfonyl chloride
- Diethylamine
- A suitable base (e.g., triethylamine or pyridine)
- An inert solvent (e.g., dichloromethane or diethyl ether)

Procedure:

- Dissolve p-toluenesulfonyl chloride in the chosen inert solvent in a reaction flask.
- Add the base to the solution.
- Slowly add diethylamine to the reaction mixture, typically with cooling to control the exothermic reaction.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, wash the reaction mixture with water and an acidic solution to remove excess amine and base.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure to yield the crude product.

- Purify the crude product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Synthesis Workflow for **N,N-Diethyl-p-toluenesulfonamide**.

Determination of Melting Point

Apparatus:

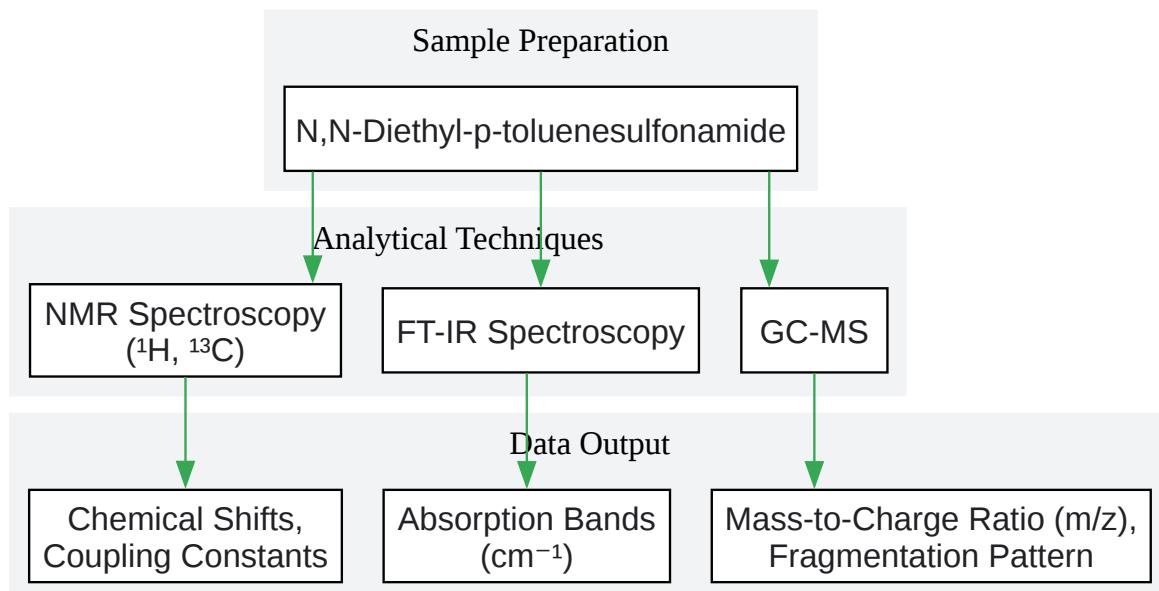
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **N,N-Diethyl-p-toluenesulfonamide**

Procedure:

- Finely powder a small amount of the crystalline sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[\[2\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

Spectroscopic Analysis Protocols

4.3.1. NMR Spectroscopy


- Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.[11][12][13][14][15]

4.3.2. FT-IR Spectroscopy

- Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., methylene chloride) and depositing a drop onto a salt plate (e.g., KBr).[16]
- Allow the solvent to evaporate completely.
- Alternatively, prepare a KBr pellet by grinding the sample with dry KBr powder and pressing the mixture into a disc.[17][18][19][20]
- Place the prepared sample in the spectrometer and acquire the IR spectrum.

4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).[1][2][9][21][22]
- Inject the solution into the GC-MS instrument.
- The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.
- The separated components are then introduced into the mass spectrometer for ionization and detection.

[Click to download full resolution via product page](#)

General Analytical Workflow for Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. memphis.edu [memphis.edu]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scitoys.com [scitoys.com]
- 5. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Diethyl-p-toluenesulfonamide | lookchem [lookchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. brainly.in [brainly.in]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. 599-69-9 CAS MSDS (N,N-DIMETHYL-P-TOLUENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopy ^{13}C NMR and ^1H NMR - Mesbah Energy [irisotope.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. tutebucket.com [tutebucket.com]
- 20. mmrc.caltech.edu [mmrc.caltech.edu]
- 21. uoguelph.ca [uoguelph.ca]
- 22. youtube.com [youtube.com]
- To cite this document: BenchChem. [physical and chemical properties of N,N-Diethyl-p-toluenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188888#physical-and-chemical-properties-of-n-n-diethyl-p-toluenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com